2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-propylacetamide
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Overview
Description
2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-propylacetamide is a useful research compound. Its molecular formula is C17H29N3O3 and its molecular weight is 323.437. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biologically Active Compounds
A study developed an intermolecular Ugi reaction involving gabapentin with glyoxal and cyclohexyl isocyanide or aromatic aldehyde and tertbutyl isocyanide, producing novel classes of compounds including N-cyclohexyl-3-(aryl)-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)propanamideins and N-(tert-butyl)-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-2-arylacetamide derivatives. Theoretical studies showed that electron-donating groups increase the strength of intramolecular hydrogen bond, while electron-withdrawing groups decrease it (Amirani Poor et al., 2018).
Spirolactams as Conformationally Restricted Pseudopeptides
Research on spirolactams, specifically the synthesis of 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes, provided insights into their use in peptide synthesis as constrained surrogates for Pro-Leu and Gly-Leu dipeptides. This study contributes to understanding their potential in mimicking gamma-turn/distorted type II beta-turns in peptides (Fernandez et al., 2002).
Supramolecular Arrangements
The synthesis and analysis of various cyclohexane-5-spirohydantoin derivatives, including 8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane, were explored. This work elucidates the relationship between molecular and crystal structures, highlighting the role of substituents on the cyclohexane ring in supramolecular arrangements. The study provides valuable information for designing compounds with specific crystallographic properties (Graus et al., 2010).
Pseudopeptidic and Benzodiazepine Derivatives Synthesis
An innovative sequential Ugi reaction followed by a Staudinger/aza-Wittig cyclization process was developed for synthesizing enantiomerically pure pseudopeptidic and benzodiazepine derivatives. This methodology opens new avenues for drug design, offering a pathway to create diverse and complex molecular architectures (Lecinska et al., 2010).
Conformational Analysis of Spiro[4.5]decanes
A detailed study on the relative configuration of various diazaspiro[4.5]decanes provided insights into their stereochemistry through NMR analysis. This research contributes to the understanding of the structural characteristics of these compounds, which is crucial for their application in creating more effective and specific biologically active molecules (Guerrero-Alvarez et al., 2004).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound
Properties
IUPAC Name |
2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O3/c1-5-10-18-13(21)11-20-14(22)17(19-15(20)23)8-6-12(7-9-17)16(2,3)4/h12H,5-11H2,1-4H3,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOBVWXWICKGJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C2(CCC(CC2)C(C)(C)C)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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